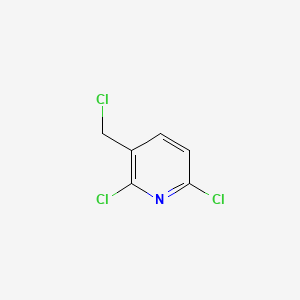

2,6-Dichloro-3-(chloromethyl)pyridine

Übersicht

Beschreibung

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2,6-Dichloro-3-(chloromethyl)pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Synthesis of Neonicotinoid Compounds

- Scientific Field : Agrochemical Industry

- Summary of the Application : 2,6-Dichloro-3-(chloromethyl)pyridine can be used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the agrochemical industry .

- Methods of Application or Experimental Procedures : The specific methods of synthesizing neonicotinoid compounds using 2,6-Dichloro-3-(chloromethyl)pyridine are not provided in the source .

- Results or Outcomes : The synthesized neonicotinoid compounds are used as raw materials for pesticide products such as imidacloprid and acetamiprid .

Application 3: Synthesis of Sensitive Fluorescent Chemosensor for Hg2+

- Scientific Field : Chemical Research

- Summary of the Application : 2,6-Bis(chloromethyl)pyridine, a compound related to 2,6-Dichloro-3-(chloromethyl)pyridine, can be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+ .

- Methods of Application or Experimental Procedures : The specific methods of synthesizing the chemosensor using 2,6-Bis(chloromethyl)pyridine are not provided in the source .

- Results or Outcomes : The synthesized chemosensor can be used for the detection of Hg2+ .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(chloromethyl)pyridine | |

CAS RN |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)